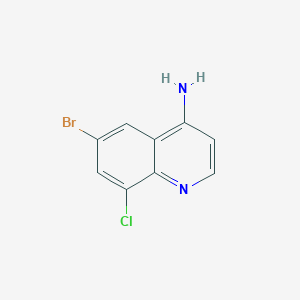

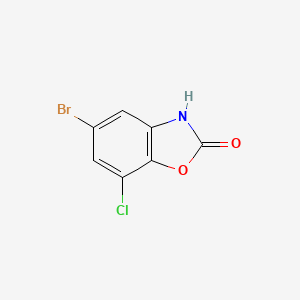

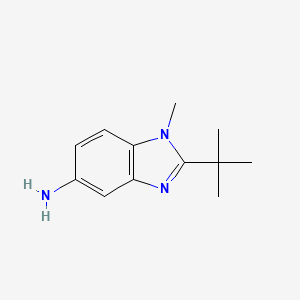

![molecular formula C8H5BrN2O2 B1527630 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 1116691-26-9](/img/structure/B1527630.png)

3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid

Overview

Description

“3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid” is a chemical compound with the molecular formula C8H5BrN2O2 and a molecular weight of 241.04 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid” can be represented by the SMILES stringOC(C1=CC=CN2C(Br)=CN=C12)=O . The InChI code for this compound is 1S/C8H5BrN2O2/c9-6-4-10-7-5(8(12)13)2-1-3-11(6)7/h1-4H,(H,12,13) . Chemical Reactions Analysis

While specific chemical reactions involving “3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid” are not available, it’s known that 3-bromoimidazopyridines can undergo C3-arylation and alkynylation reactions through a classical Pd-catalyzed cross-coupling strategy .Physical And Chemical Properties Analysis

“3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid” is a solid substance . It is stable under normal conditions .Scientific Research Applications

Synthesis Advancements

The compound 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid plays a significant role in the synthesis of various chemical structures. For instance, Shaabani, Soleimani, and Maleki (2006) illustrated its use in the synthesis of 3-aminoimidazo[1,2-a]pyridines using ionic liquid 1-butyl-3-methylimidazolium bromide, showcasing its utility in creating valuable chemical structures with simple workup and reusable conditions (Shaabani et al., 2006).

Catalytic Applications

In another example, Xie, Li, Sun, Wu, Lang, Jiang, and Wang (2020) described the use of a related structure, α-bromoenals, in chiral carbene-catalyzed annulations with 2-aminobenzimidazoles. This process led to pyrimido[1,2-a]benzimidazoles, which exhibited moderate cytotoxic activity against tumor cells, demonstrating the compound's potential in medicinal chemistry applications (Xie et al., 2020).

Environmental Aspects

Hiebel, Fall, Scherrmann, and Berteina-Raboin (2014) utilized PEG400 as a medium for the condensation of 2-amino pyridines with α-bromo ketones, leading to the synthesis of 2,3-diarylimidazo[1,2-a]pyridines. This research highlights an environmentally sound approach to synthesizing derivatives of 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid (Hiebel et al., 2014).

Medicinal Chemistry

In the realm of medicinal chemistry, Abignente, Arena, de Caprariis, Luraschi, Marmo, Lampa, Vairo, and Somma (1982) synthesized a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, related to 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid. These compounds were evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities, emphasizing the compound's relevance in the development of therapeutic agents (Abignente et al., 1982).

Supramolecular Chemistry

Gunawardana, Desper, Sinha, Ðaković, and Aakeröy (2017) explored the supramolecular synthesis and structural landscape around 1-(pyridylmethyl)-2,2'-biimidazoles, which are structurally related to 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid. Their study delves into the impact of electrostatics and geometry on supramolecular architectures, indicating the compound's utility in understanding complex chemical interactions (Gunawardana et al., 2017).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been classified as Acute Tox. 4 Oral . The safety precautions include avoiding breathing dust or vapor, avoiding contact with eyes, skin, or clothing, and storing in a cool, dry, well-ventilated place .

properties

IUPAC Name |

3-bromoimidazo[1,2-a]pyridine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-6-4-10-7-5(8(12)13)2-1-3-11(6)7/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMYLMDOAKZVIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2C(=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20725566 | |

| Record name | 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid | |

CAS RN |

1116691-26-9 | |

| Record name | 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

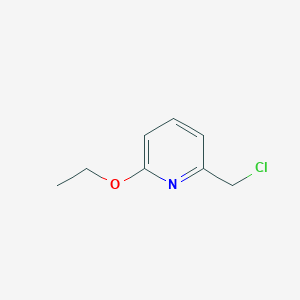

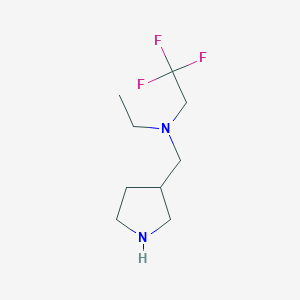

![[6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine](/img/structure/B1527552.png)

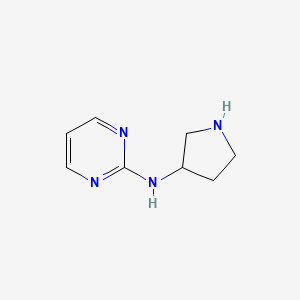

![5-[(2-Amino-1,3-thiazol-5-yl)methyl]-2-fluorobenzonitrile](/img/structure/B1527554.png)

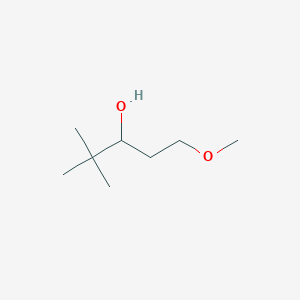

![{4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol](/img/structure/B1527556.png)

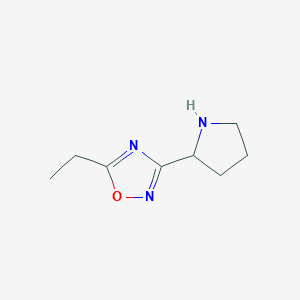

![3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1527562.png)

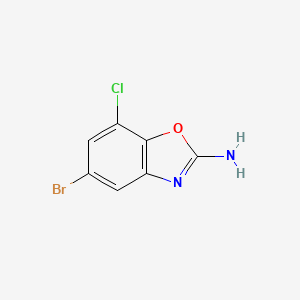

![2-(2-Bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid](/img/structure/B1527570.png)